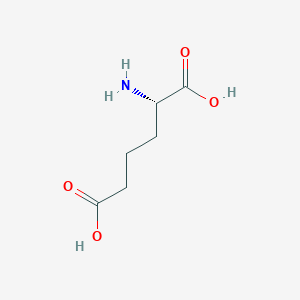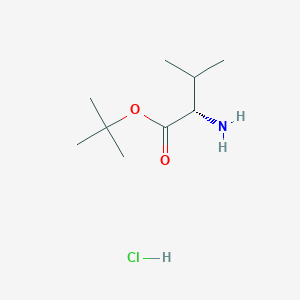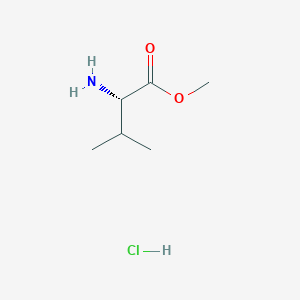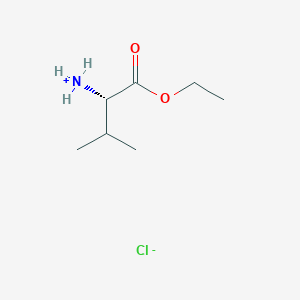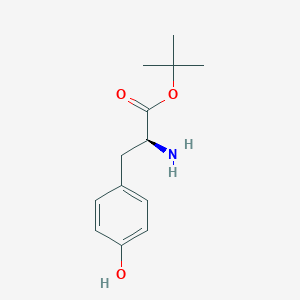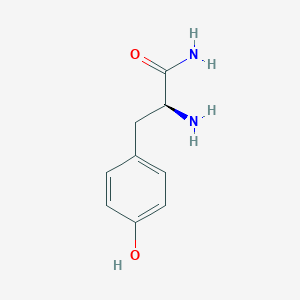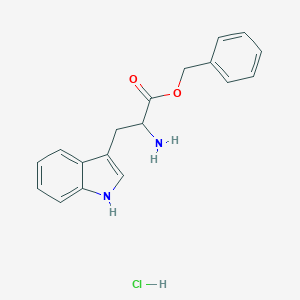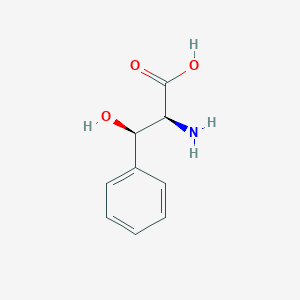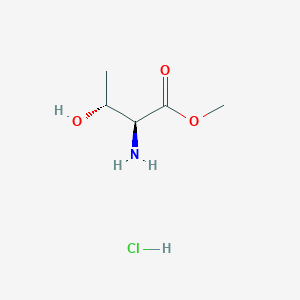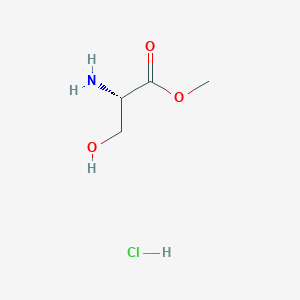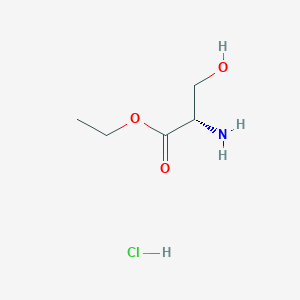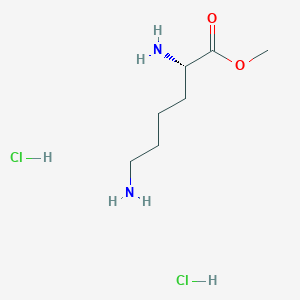
L-Lisina metil éster dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl L-lysinate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known as “L-Lysine methyl ester dihydrochloride” and has a CAS number of 26348-70-9 . It can be used in the synthesis of peptides containing histidine and lysine .
Molecular Structure Analysis
The molecular structure of “Methyl L-lysinate dihydrochloride” consists of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 . Physical And Chemical Properties Analysis
“Methyl L-lysinate dihydrochloride” has a molecular weight of 233.13 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación
Producción de surfactantes catiónicos
El L-Lisina metil éster dihidrocloruro se utiliza en la síntesis de surfactantes catiónicos basados en lisina. Estos surfactantes tienen aplicaciones en varios campos, incluidos cosméticos, productos farmacéuticos y como antisépticos debido a su capacidad para reducir la tensión superficial e interrumpir las membranas celulares microbianas .
Formación de hidrogel
Este compuesto juega un papel crucial en la formación de hidrogeles. Se utiliza en experimentos de dispersión de luz dinámica (DLS) y reológicos para producir hidrogeles a través de procesos de entrecruzamiento químico, que tienen aplicaciones significativas en campos biomédicos como la ingeniería de tejidos y los sistemas de liberación de fármacos .
Safety and Hazards
Mecanismo De Acción
Target of Action
L-Lysine methyl ester dihydrochloride is a derivative of the essential amino acid L-Lysine
Mode of Action
It’s known that l-lysine, the parent compound, plays a crucial role in protein synthesis, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis . As a methyl ester derivative, L-Lysine methyl ester dihydrochloride might interact with its targets in a similar manner, with the added influence of the methyl ester group.
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability
Result of Action
It is used in the production of lysine methyl ester-based cationic surfactants and hydrogels , suggesting that it may have applications in the creation of these materials.
Action Environment
L-Lysine methyl ester dihydrochloride is a hygroscopic compound , meaning it absorbs moisture from the environment. This property may influence its stability and efficacy. It is recommended to store this compound under inert atmosphere and at a temperature below -20°C to maintain its stability.
Análisis Bioquímico
Biochemical Properties
It is known to be used in the production of lysine methyl ester based cationic surfactants and hydrogels
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Methyl L-lysinate dihydrochloride can be achieved through a multi-step process starting from L-lysine.", "Starting Materials": [ "L-lysine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "L-lysine is reacted with methyl iodide in the presence of sodium hydroxide to yield N-methyl-L-lysine.", "N-methyl-L-lysine is then reacted with hydrochloric acid to form the hydrochloride salt.", "The resulting N-methyl-L-lysinate hydrochloride is then reacted with methanol and sodium hydroxide to yield Methyl L-lysinate.", "Methyl L-lysinate is finally reacted with hydrochloric acid to form Methyl L-lysinate dihydrochloride." ] } | |
| 26348-70-9 | |
Fórmula molecular |
C7H17ClN2O2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
methyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H |
Clave InChI |
FORVAIDSGSLRPX-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)[C@H](CCCC[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl.Cl |
SMILES canónico |
COC(=O)C(CCCCN)N.Cl |
| 26348-70-9 34015-48-0 |
|
Pictogramas |
Irritant |
Sinónimos |
26348-70-9; L-Lysinemethylesterdihydrochloride; MethylL-lysinatedihydrochloride; H-Lys-OMe.2HCl; (S)-methyl2,6-diaminohexanoatedihydrochloride; L-Lysinemethylester2HCl; methyl(2S)-2,6-diaminohexanoatedihydrochloride; MethylL-lysinateHCl; H-Lys-OMe; C7H18Cl2N2O2; PubChem18979; AC1L3LKK; AC1Q3B1E; KSC491O3J; SCHEMBL1041225; CTK3J1734; MolPort-003-983-051; SXZCBVCQHOJXDR-ILKKLZGPSA-N; BB_NC-0526; EINECS247-625-7; ANW-25976; AR-1J5864; MFCD00039067; AKOS015845242; AKOS015894548 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can L-Lysine methyl ester dihydrochloride be used in the synthesis of more complex molecules?
A1: Yes, L-Lysine methyl ester dihydrochloride can act as a building block in chemical synthesis. Research demonstrates its use in creating Nα, Nγ- lysine linked 5′, 5′(or 3′, 3′)-dinucleotides. [] This involves reacting O-nucleosid-5′-yl (or 3′-yl) O-alkyl H-phosphonate diesters with L-lysine methyl ester dihydrochloride in the presence of Et3N and CCl4. [] This method achieved excellent yields of the desired dinucleotides. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


